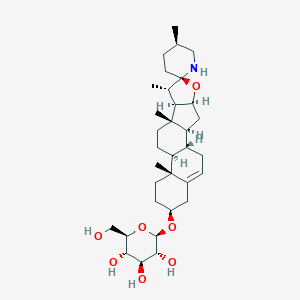

![molecular formula C13H19NO2 B079308 2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde CAS No. 14573-92-3](/img/structure/B79308.png)

2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde

货号 B079308

CAS 编号:

14573-92-3

分子量: 221.29 g/mol

InChI 键: SLNFFKAUEGIFPB-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

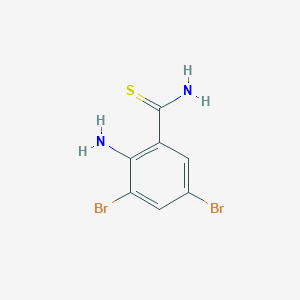

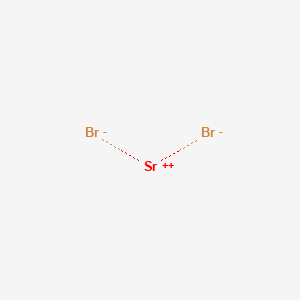

“2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde” is an organic compound with the molecular formula C13H19NO2 . It is also known by the synonyms AKOS BC-2184 and 2-(2-DIETHYLAMINO-ETHOXY)-BENZALDEHYDE .

Synthesis Analysis

The synthesis of “2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde” is complex and involves a series of reaction steps. One common method involves the reaction of diethylamine with 2-bromoethoxybenzaldehyde .Molecular Structure Analysis

The molecular structure of “2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde” is represented by the InChI code: 1S/C13H19NO2/c1-3-14(4-2)9-10-16-13-8-6-5-7-12(13)11-15/h5-8,11H,3-4,9-10H2,1-2H3 .Physical And Chemical Properties Analysis

“2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde” is a colorless to pale yellow liquid . It has a characteristic aromatic odor and is soluble in ethanol and ether at room temperature, and slightly soluble in water . The boiling point is 118°C at 0.08 Torr .科学研究应用

- Scientific Field : Polymer Research

- Summary of the Application : The compound “2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde” is used in the synthesis of antibacterial copolymers. These copolymers have gained considerable scientific and industrial attention due to their distinctive properties in the fabrication and production of medical devices, textiles, packaging, and purification systems .

- Methods of Application or Experimental Procedures : Random copolymers of 2-hydroxy ethyl methacrylate (HEMA), and diethyl amino ethyl methacrylate (DEAEM) were synthesized at high conversions by photoinitiation. The obtained copolymers were characterized by FTIR, HNMR spectroscopies. Thermal properties were investigated by TGA/DTA analyses .

- Results or Outcomes : The copolymers synthesized exert good antibacterial activity against tested bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 15.625 µg/mL to >1000 µg/mL. The sample with copolymer composition F HEMA = 0.392 and F DEAEM = 0.608 bears the highest antibacterial activity with the lowest MIC value (15.625 µg/mL) for MRSA, S. aureus and K. pneumonia .

安全和危害

属性

IUPAC Name |

2-[2-(diethylamino)ethoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-3-14(4-2)9-10-16-13-8-6-5-7-12(13)11-15/h5-8,11H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNFFKAUEGIFPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377476 | |

| Record name | 2-[2-(Diethylamino)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde | |

CAS RN |

14573-92-3 | |

| Record name | 2-[2-(Diethylamino)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

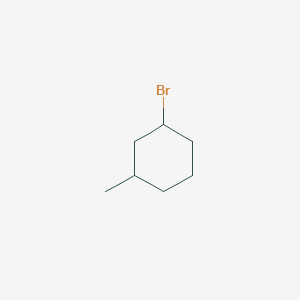

6.1 g (50 mmol) of 3-hydroxybenzaldehyde were dissolved in 100 ml of ethanol and 3.5 g (50 mmol) of sodium ethanolate were added. The mixture was stirred for 15 minutes. Then 7.5 g (55 mmol) of N-(2-chloroethyl)-N,N-diethylamine were added, and the mixture was refluxed for 12 hours. The reaction mixture was then concentrated in vacuo. The residue was then partitioned between ether and 1M sodium hydroxide solution, and the ether phase was separated off, dried and concentrated in vacuo. 7.6 g of the intermediate were obtained.

Name

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[N-(2-Cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]ethyl acetate](/img/structure/B79229.png)